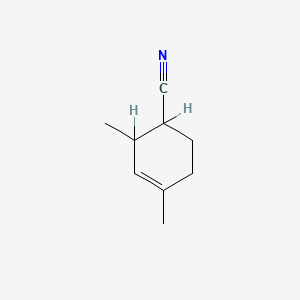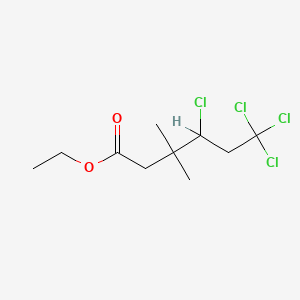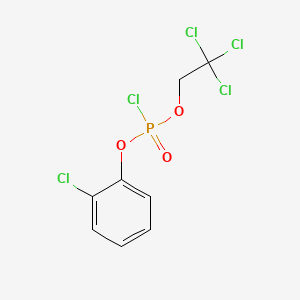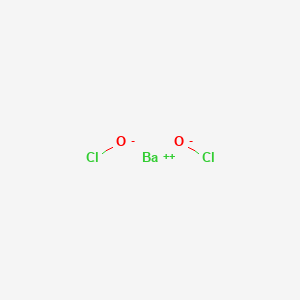
Hypochlorous acid, barium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium hypochlorite, with more than 22% available chlorine appears as a white-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May accelerate the burning of combustible materials. Prolonged exposure to heat or flames may result in an explosion.
科学的研究の応用
Disinfection and Sterilization
Hypochlorous acid is a well-known disinfectant, used extensively for over 100 years due to its broad antimicrobial activity and rapid bactericidal action. It is effective against most microbes, including viruses and bacteria, although its efficacy can be reduced by certain factors like heavy metals, organic material, and pH levels. Its applications in healthcare include water hyperchlorination, surface cleaning, laundry disinfection, medical waste decontamination, and dental therapy. Despite the emergence of other disinfectants, hypochlorous acid continues to be widely used in hospitals (Rutala & Weber, 1997).
Environmental and Water Treatment
Hypochlorous acid plays a crucial role in water treatment and disinfection. It's used for hyperchlorination of potable water to prevent Legionella colonization and for chlorination of water distribution systems in hemodialysis centers. Additionally, it finds applications in direct surface water treatment processes like reverse osmosis, where it's used for scaling control and treatment of surface water, particularly in environments with high barium sulfate scaling risk (Bonne, Hofman, & Hoek, 2000).
Industrial Applications
In the industry, barium salts, including barium sulfate, are used in various applications, including the manufacture of glass and as a rodenticide in the form of barium carbonate. These applications, however, pose risks of barium poisoning if not managed properly (Johnson & VanTassell, 1991). Furthermore, hypochlorous acid finds use in industrial contexts for the treatment of salt baths containing cyanide and barium salts, utilizing sodium hypochlorite for oxidation processes (Zabban, 1988).
Analytical and Biochemical Research
Hypochlorous acid is studied for its reaction mechanisms, particularly its interactions with various compounds. Research includes exploring its reaction with iron(II) complexes and its role as a strong oxidant in neutrophils, contributing to tissue damage in inflammatory conditions (Folkes, Candeias, & Wardman, 1995). Additionally, hypochlorous acid's interaction with tyrosyl residues in peptides has been studied, providing insights into its role in inflammation (Domigan, Charlton, Duncan, Winterbourn, & Kettle, 1995).
Detection and Monitoring
There's ongoing research in developing chromogenic and fluorogenic chemosensors for hypochlorous acid, crucial for monitoring its levels in both environmental and biological contexts. These developments are significant for understanding HOCl’s biological and industrial importance (Yue, Huo, Yin, Escobedo, & Strongin, 2016).
特性
CAS番号 |
13477-10-6 |
|---|---|
製品名 |
Hypochlorous acid, barium salt |
分子式 |
BaCl2O2 |
分子量 |
240.23 g/mol |
IUPAC名 |
barium(2+);dihypochlorite |
InChI |
InChI=1S/Ba.2ClO/c;2*1-2/q+2;2*-1 |
InChIキー |
HPEWZLCIOKVLBZ-UHFFFAOYSA-N |
SMILES |
[O-]Cl.[O-]Cl.[Ba+2] |
正規SMILES |
[O-]Cl.[O-]Cl.[Ba+2] |
その他のCAS番号 |
13477-10-6 |
物理的記述 |
Barium hypochlorite, with more than 22% available chlorine appears as a white-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May accelerate the burning of combustible materials. Prolonged exposure to heat or flames may result in an explosion. |
ピクトグラム |
Oxidizer; Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



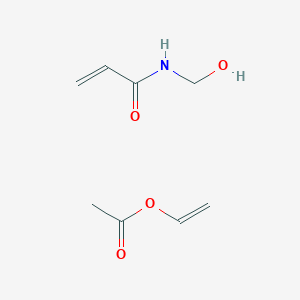
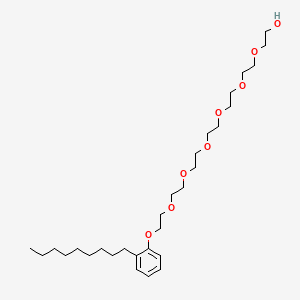
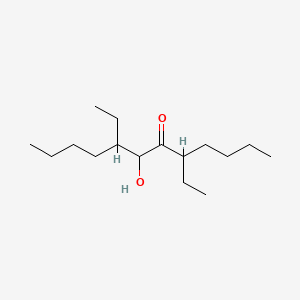
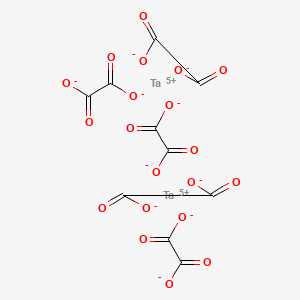
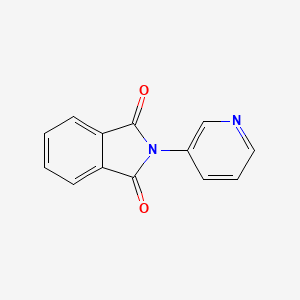
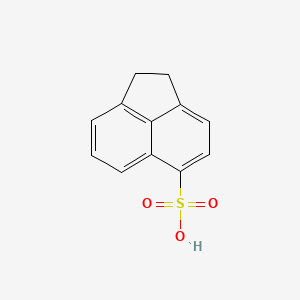
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1619458.png)
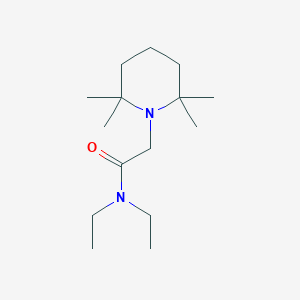
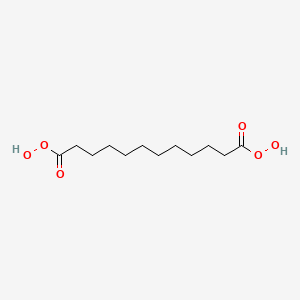
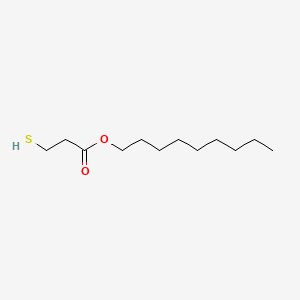
![Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride](/img/structure/B1619464.png)
